molecular formula C18H24N4O5S B2497815 ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1298036-17-5

ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2497815
CAS RN: 1298036-17-5
M. Wt: 408.47
InChI Key: SOPNHKICGLORTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves multiple steps, including the construction of the pyrazole core, introduction of the methoxyphenyl piperazine side chain, and final esterification. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency of amidation reactions, which are crucial for attaching the piperazine unit to the pyrazole core with good yields (Milosevic et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound has been studied through various spectroscopic and crystallographic methods. Intramolecular and intermolecular interactions, such as hydrogen bonding, significantly influence the compound's conformation and, consequently, its reactivity and interactions with biological targets. Detailed structural analyses have been performed on similar compounds to understand these interactions better (Wu et al., 2005).

Scientific Research Applications

WAY-100635 and GR127935: Neuropharmacological Studies

Ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is related to compounds like WAY-100635, which have been studied for their effects on serotonin-containing neurons. WAY-100635 has shown to be a potent and selective 5-HT1A receptor antagonist, affecting the firing of serotonin neurons in a specific manner. This has implications for understanding the role of 5-HT1A receptors in serotonin neurotransmission and offers a potential pathway for the development of treatments for disorders involving serotonin dysregulation. (Craven, Grahame-Smith, & Newberry, 1994).

Pharmacokinetics and Physiologically Based Modeling

Research into compounds structurally similar to this compound, such as UK-369,003, a phosphodiesterase-5 inhibitor, has been conducted to understand their clinical pharmacokinetics. Physiologically based pharmacokinetic modeling has been used to explore how factors like metabolism by cytochrome P450 3A4 and efflux by P-glycoprotein affect the pharmacokinetics of these compounds. This research aids in optimizing drug formulations for therapeutic efficacy. (Watson, Davis, & Jones, 2011).

Microwave-Assisted Amidation

Another study focused on the microwave-assisted amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate to produce carboxamides, showcasing the compound's versatility in chemical synthesis. Such methodologies enhance the efficiency and yield of reactions involving pyrazole derivatives, demonstrating the potential of this compound in chemical research and drug synthesis. (Milosevic et al., 2015).

Radioligand and PET Imaging Applications

Research has also been conducted on compounds like WAY-100635 as radioligands for positron emission tomography (PET) imaging, specifically for studying 5-HT1A receptors in the brain. This application highlights the importance of this compound and related compounds in neuroimaging and neuropharmacology, providing insights into the functioning of the central nervous system and facilitating the development of new treatments for neurological disorders. (Hume et al., 1994).

properties

IUPAC Name

ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-4-27-18(23)16-13(2)19-20-17(16)28(24,25)22-10-8-21(9-11-22)14-6-5-7-15(12-14)26-3/h5-7,12H,4,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPNHKICGLORTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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